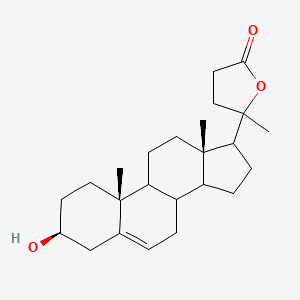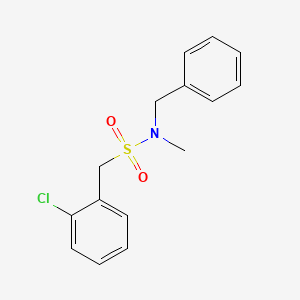![molecular formula C21H25FN2O5S B11491834 N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11491834.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a benzamide core, a fluoro substituent, and a morpholinylsulfonyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate ethylating agent to form the 3,5-dimethylphenoxyethyl intermediate.
Introduction of the Fluoro Substituent: The intermediate is then reacted with a fluorinating agent to introduce the fluoro group at the desired position.
Sulfonylation: The morpholinylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative.
Amidation: Finally, the benzamide core is formed through an amidation reaction, where the sulfonylated intermediate is reacted with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluoro substituent or the sulfonyl group, leading to defluorination or desulfonylation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to defluorinated or desulfonylated derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions, receptor binding, and cellular uptake mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The fluoro and morpholinylsulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
- N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-acetamide
Uniqueness
N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide stands out due to its combination of a fluoro substituent and a morpholinylsulfonyl group, which confer unique chemical and biological properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H25FN2O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H25FN2O5S/c1-15-11-16(2)13-17(12-15)29-8-5-23-21(25)19-14-18(3-4-20(19)22)30(26,27)24-6-9-28-10-7-24/h3-4,11-14H,5-10H2,1-2H3,(H,23,25) |
InChI Key |
NOVQVJAVHMOVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate](/img/structure/B11491758.png)
![N-(2-fluorophenyl)-2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11491765.png)
![Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate](/img/structure/B11491773.png)
![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B11491774.png)



![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B11491802.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11491809.png)

![3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide](/img/structure/B11491832.png)
![4-bromo-3-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11491836.png)
![N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11491837.png)
![2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11491843.png)
